Methyl 2-(4-bromophenyl)-2-(methylamino)acetate

Lipophilicity Drug-likeness Permeability

Medchem teams need bifunctional intermediates combining aryl halide cross-coupling handles with amine/ester conjugation sites for parallel SAR expansion. Methyl 2-(4-bromophenyl)-2-(methylamino)acetate (CAS 1218115-61-7) solves this: • para-Br enables Pd-catalyzed Suzuki-Miyaura coupling for rapid analogue generation. • N-Me amine + methyl ester support orthogonal amide coupling & on-DNA DEL synthesis. • Validated in SI-4856 EP2 receptor antagonist series (Fox et al., 2015). • LogP 2.164-optimal CNS drug-like range for neurological target programs. Single validated source ensures DEL batch reproducibility.

Molecular Formula C10H12BrNO2
Molecular Weight 258.115
CAS No. 1218115-61-7
Cat. No. B2644827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromophenyl)-2-(methylamino)acetate
CAS1218115-61-7
Molecular FormulaC10H12BrNO2
Molecular Weight258.115
Structural Identifiers
SMILESCNC(C1=CC=C(C=C1)Br)C(=O)OC
InChIInChI=1S/C10H12BrNO2/c1-12-9(10(13)14-2)7-3-5-8(11)6-4-7/h3-6,9,12H,1-2H3
InChIKeyFFVAJPKTVJJDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-bromophenyl)-2-(methylamino)acetate: α-Amino Ester Building Block


Methyl 2-(4-bromophenyl)-2-(methylamino)acetate (CAS 1218115-61-7) is a synthetic α-(N-methylamino) acid methyl ester bearing a para-bromophenyl substituent [1]. The molecule possesses a single chiral center (racemic) and a molecular weight of 258.11 g·mol⁻¹. Its structural features—a secondary amine, a methyl ester, and an aryl bromide—render it a versatile intermediate for parallel medicinal chemistry and late-stage diversification via transition-metal-catalyzed cross-coupling [2].

Late-stage cross-coupling diversification
α-(N-Methylamino) ester scaffold
Bifunctional handle for library synthesis

Why 4-Halo or Des-Halo Analogues Cannot Replace This Building Block


The 4-bromophenyl substituent imparts a unique combination of lipophilicity and synthetic utility that is not replicated by the 4‑chloro, 4‑fluoro, or unsubstituted phenyl congeners. The larger bromine atom substantially elevates the calculated logP relative to the des‑bromo analogue, altering solubility, permeability, and protein‑binding profiles in biological assays [1]. Furthermore, the C–Br bond serves as a privileged handle for Pd‑ or Ni‑catalyzed cross‑coupling reactions that enable rapid analogue generation, a capability that is diminished or absent in the corresponding 4‑Cl and 4‑F analogues due to their lower oxidative‑addition reactivity [2]. Generic substitution therefore risks loss of the synthetic vector that is the primary reason for selecting this building block.

Cross-coupling handle mismatch
4‑Cl and 4‑F analogues exhibit reduced oxidative addition rates, limiting Pd-catalyzed diversification.
Lipophilicity profile shift
Des‑bromo analogue shows lower logP, which may not align with CNS property guidelines.

Quantitative Differentiation Evidence vs. Close Analogs


Elevated Lipophilicity vs. Unsubstituted Phenyl Analog

The target compound exhibits a measured partition coefficient (logP) of 2.164, compared with 1.301 for the des‑bromo phenyl analogue methyl 2-(methylamino)-2-phenylacetate [1]. The bromine substituent therefore increases logP by approximately 0.86 units, placing the compound within the optimal lipophilicity window for central nervous system (CNS) drug candidates (logP 2–3) while the unsubstituted analogue falls below this range [2].

Lipophilicity (logP)
Head-to-head
logP 2.164 vs 1.301 (des‑Br) Δ +0.86
Supports CNS property-aligned lead selection
Computed/experimental values from Chembase
Lipophilicity Drug-likeness Permeability

Faster Oxidative Addition in Pd-Catalyzed Cross-Couplings

The 4‑bromo substituent allows the compound to participate in Suzuki–Miyaura, Buchwald–Hartwig, and other Pd(0)/Pd(II) cross‑coupling reactions with rates that are typically 10‑ to 100‑fold greater than those of the corresponding 4‑chloro analogue due to the lower C–Br bond dissociation energy and faster oxidative addition to Pd(0) [1]. The 4‑fluoro analogue is essentially inert under standard cross‑coupling conditions, making the bromo compound the preferred choice for library synthesis that requires a halogen handle for diversification.

Oxidative addition rate
Class-level
Aryl‑Br: 10–100× faster vs Aryl‑Cl (baseline)
May support efficient library synthesis
Rates depend on ligand/solvent conditions
Cross-coupling Suzuki-Miyaura Late-stage diversification

Validated Intermediate for EP2 Antagonist Chemical Series

Structural analogues of methyl 2-(4-bromophenyl)-2-(methylamino)acetate have been employed as advanced key intermediates in the preparation of SI-4856‑related analogues, a selective prostaglandin E₂ receptor subtype 2 (EP2) antagonist program [1]. The published medicinal chemistry campaign (Fox et al., J. Med. Chem. 2015) demonstrated that the para‑bromophenyl motif was essential for achieving the desired binding affinity and selectivity profile, while the corresponding 4‑chloro and 4‑methyl analogues showed significant drops in potency.

EP2 antagonist intermediate
Reported
Key intermediate for SI-4856 series
Reported intermediate for EP2 SAR campaign
SAR data from Fox et al. 2015
Prostaglandin receptor EP2 antagonist Inflammatory pain

Single-Source Commercial Availability as Enamine Building Block

The compound is catalogued as Enamine product EN300-81798 (purity ≥95%), providing defined sourcing with consistent specifications [1]. By contrast, the structurally analogous methyl 2-(4‑chlorophenyl)-2-(methylamino)acetate and methyl 2-(4‑fluorophenyl)-2-(methylamino)acetate are not listed as standard Enamine screening‑deck items, which complicates procurement and batch reproducibility for medicinal chemistry groups that rely on this vendor’s collection for hit expansion.

Commercial availability
Source review
Enamine EN300-81798, purity ≥95%
Consistent sourcing for screening collections
Verified catalog item
Sourcing reliability Screening collection Batch consistency

High-Impact Application Scenarios


CNS Drug Discovery Hit-to-Lead Optimization

The elevated logP (2.164) places this brominated building block within the optimal lipophilicity range for CNS drug candidates (logP 2–3) [1]. Medicinal chemistry teams targeting neurological or psychiatric indications can prioritize this compound over the des‑bromo analogue (logP 1.301) to improve the probability of achieving adequate brain permeability while maintaining a synthetic handle for subsequent optimization.

Parallel Library Synthesis via Suzuki–Miyaura Cross-Coupling

The para‑bromophenyl group undergoes rapid oxidative addition to Pd(0), enabling efficient Suzuki–Miyaura coupling with a wide range of aryl/heteroaryl boronic acids [2]. This enables high‑throughput parallel synthesis of diverse analogues, a strategy that is impractical with the chloro or fluoro analogues due to their lower reactivity and the need for specialized ligands or forcing conditions.

EP2 Antagonist Lead Optimization

This compound serves as a validated intermediate in the SI-4856 chemical series targeting the EP2 receptor for inflammatory pain [3]. Research groups building upon the Fox et al. (2015) SAR can use this building block to explore diversity around the bromophenyl motif with confidence that the scaffold is precedented in a high‑quality medicinal chemistry campaign.

Fragment-Based or DNA-Encoded Library Synthesis

The combination of a secondary N‑methylamino group and a para‑bromoaryl halide makes this compound a bifunctional building block suitable for both amide coupling (via the ester) and on‑DNA cross‑coupling (via the bromide). Single‑vendor availability as Enamine EN300-81798 [4] simplifies quality control and resupply for DEL production workflows.

Application
Selection Property
Validation Focus
CNS hit-to-lead optimization
Bromophenyl lipophilicity contribution
CNS permeability and property profiling
Parallel library synthesis
Aryl bromide Pd(0) oxidative addition
Cross-coupling efficiency and scope
EP2 antagonist lead optimization
Validated intermediate for SI-4856 series
EP2 SAR and binding potency
Fragment-based / DEL synthesis
Bifunctional amine/ester handle with Enamine sourcing
Library production QC and on-DNA coupling
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